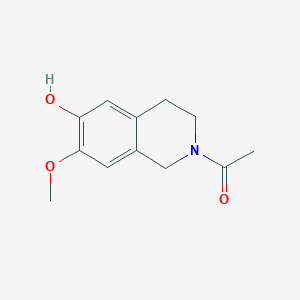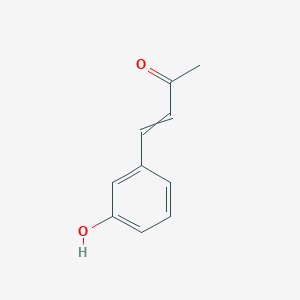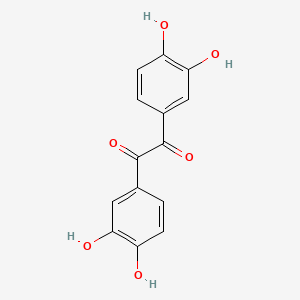
3,3,4,4-TETRAHYDROXYBENZYL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,3,4,4-TETRAHYDROXYBENZYL, also known as 3,3’,4,4’-Tetrahydroxybenzil, is an organic compound with the molecular formula C14H10O6. This compound is characterized by the presence of two benzene rings, each substituted with hydroxyl groups at the 3 and 4 positions, connected by an ethane-1,2-dione bridge. It is a member of the α-dicarbonyl family, known for their interesting chemical and physical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-TETRAHYDROXYBENZYL typically involves the reaction of 3,4-dihydroxybenzaldehyde with an oxidizing agent. One common method is the oxidative coupling of 3,4-dihydroxybenzaldehyde using a reagent such as copper(II) acetate in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
化学反応の分析
Types of Reactions: 3,3,4,4-TETRAHYDROXYBENZYL undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone bridge to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification[][3].
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base[][3].
Major Products:
Oxidation: Quinones.
Reduction: Diols.
Substitution: Esters or ethers[][3].
科学的研究の応用
3,3,4,4-TETRAHYDROXYBENZYL has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of photoconductive materials and non-linear optical materials.
作用機序
The mechanism of action of 3,3,4,4-TETRAHYDROXYBENZYL involves its interaction with molecular targets such as enzymes. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the diketone bridge can participate in redox reactions, affecting cellular oxidative states .
類似化合物との比較
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with methoxy groups instead of hydroxyl groups.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Features methoxy groups at the 4 positions.
1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione: Contains octyloxy groups, providing different solubility and stability properties.
Uniqueness: 3,3,4,4-TETRAHYDROXYBENZYL is unique due to its multiple hydroxyl groups, which enhance its reactivity and potential for hydrogen bonding. This makes it particularly useful in biological applications where enzyme inhibition is desired .
特性
CAS番号 |
6309-15-5 |
|---|---|
分子式 |
C14H10O6 |
分子量 |
274.22 g/mol |
IUPAC名 |
1,2-bis(3,4-dihydroxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H10O6/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h1-6,15-18H |
InChIキー |
SBUXQLGVTMAJSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C(=O)C2=CC(=C(C=C2)O)O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
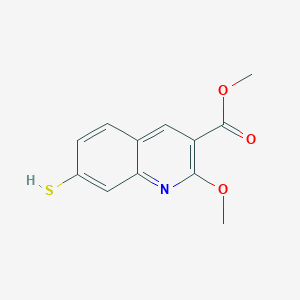
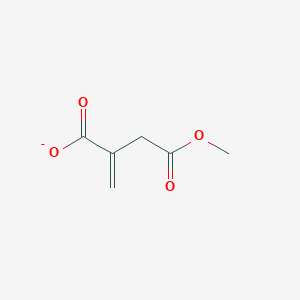
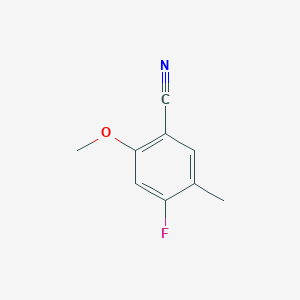
![Cadmium fluoride [MI]](/img/structure/B8764834.png)
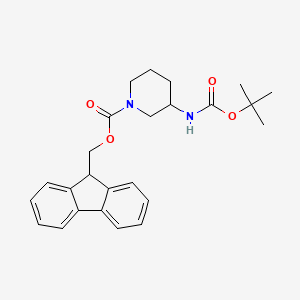
![6-Fluoro-2-(4-nitrophenyl)benzo[D]thiazole](/img/structure/B8764848.png)
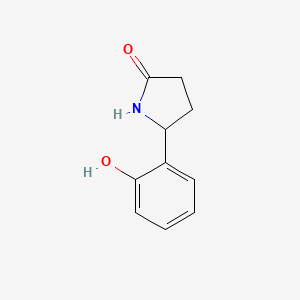
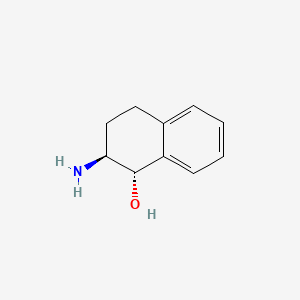
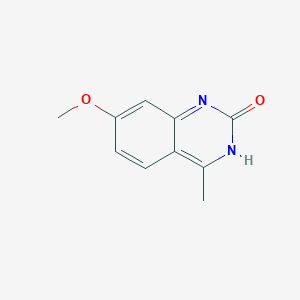
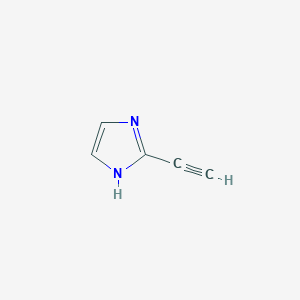

![6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8764892.png)
